molecular formula C3H4O5S B6615404 (2E)-3-sulfoprop-2-enoic acid CAS No. 875610-88-1

(2E)-3-sulfoprop-2-enoic acid

Cat. No. B6615404
CAS RN: 875610-88-1
M. Wt: 152.13 g/mol
InChI Key: UJTXYFXSCAQCRB-OWOJBTEDSA-N
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Description

(2E)-3-sulfoprop-2-enoic acid, also known as 3-sulfoprop-2-enoic acid, is an organic acid that has recently become the subject of much scientific research. It is an α-sulfonic acid, meaning that it has a sulfur atom attached to a hydrogen atom at the end of its carbon chain. This acid has a variety of potential uses, ranging from its ability to act as a catalyst in chemical reactions to its potential to be used in medical treatments.

Scientific Research Applications

Crystal Engineering and DFT Calculation

(2E)-3-sulfoprop-2-enoic acid and related compounds have been used in crystal engineering and DFT calculation studies. The crystallization of such molecules can lead to reduced π-conjugation and weaker intra-molecular hydrogen bonding, which are essential aspects for understanding molecular self-assembly and intermolecular interactions. These findings are significant for materials science and the development of new materials with specific properties (Zhang et al., 2013).

Photocatalysis

Compounds derived from this compound have been utilized in photocatalytic processes, specifically in the generation of sulfonated isobenzofuran-1(3H)-ones. These processes involve single electron transfers facilitated by a photocatalyst, which are crucial for the formation of desired products in synthetic chemistry (Zhang, Zhou & Wu, 2018).

Solar Cell Applications

In the field of renewable energy, specifically in dye-sensitized solar cells, derivatives of this compound have shown potential. These organic dyes have been utilized in solar cell devices, showing notable power conversion efficiencies and providing insights into the dye regeneration process in such cells (Robson et al., 2013).

Ene Reaction Studies

The ene reaction of sulfur dioxide with unfunctionalized alkenes, involving compounds related to this compound, has been documented. This reaction is crucial for generating β,γ-unsaturated sulfinyl and sulfonyl compounds, which have broad applications in organic synthesis and industrial chemistry (Marković et al., 2010).

Molecular Conformational Analysis

Conformational behavior and structural stability of compounds like (2E)-3-phenylprop-2-enoic anhydride, closely related to this compound, have been studied using density functional theory. These analyses are crucial for understanding the molecular properties, which have implications in material science, pharmaceuticals, and other chemistry-related fields (Sheena Mary et al., 2014).

Hydrosulfonylation Processes

Hydrosulfonylation of alkenes using derivatives of this compound has been explored, providing insights into selective product formation and reaction mechanisms. Such processes are vital in organic synthesis, leading to the development of various chemical products (Miao et al., 2016).

properties

IUPAC Name

(E)-3-sulfoprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O5S/c4-3(5)1-2-9(6,7)8/h1-2H,(H,4,5)(H,6,7,8)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTXYFXSCAQCRB-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CS(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/S(=O)(=O)O)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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